molecular formula C19H20O3 B11831748 2-(3-(Cyclohex-3-en-1-yl)propyl)-3-hydroxynaphthalene-1,4-dione CAS No. 19477-39-5

2-(3-(Cyclohex-3-en-1-yl)propyl)-3-hydroxynaphthalene-1,4-dione

Cat. No.: B11831748
CAS No.: 19477-39-5
M. Wt: 296.4 g/mol
InChI Key: FUVMJWVWKCUUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Cyclohex-3-en-1-yl)propyl)-3-hydroxynaphthalene-1,4-dione is an organic compound with a complex structure that combines a cyclohexene ring, a propyl chain, and a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Cyclohex-3-en-1-yl)propyl)-3-hydroxynaphthalene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a naphthalene-1,4-dione derivative with a cyclohex-3-en-1-ylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Cyclohex-3-en-1-yl)propyl)-3-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The naphthalene core can be reduced to form dihydronaphthalene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydronaphthalene derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-(3-(Cyclohex-3-en-1-yl)propyl)-3-hydroxynaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(Cyclohex-3-en-1-yl)propyl)-3-hydroxynaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the naphthalene core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A versatile intermediate used in the synthesis of various chemical products.

    Naphthoquinone: A compound with a similar naphthalene core but different substituents.

Uniqueness

2-(3-(Cyclohex-3-en-1-yl)propyl)-3-hydroxynaphthalene-1,4-dione is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

19477-39-5

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

3-(3-cyclohex-3-en-1-ylpropyl)-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C19H20O3/c20-17-14-10-4-5-11-15(14)18(21)19(22)16(17)12-6-9-13-7-2-1-3-8-13/h1-2,4-5,10-11,13,20H,3,6-9,12H2

InChI Key

FUVMJWVWKCUUMW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CCCC2=C(C3=CC=CC=C3C(=O)C2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.